

7-Chloro-1H-indole-2-carbaldehyde spectroscopic data

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Compound of Interest

Compound Name: 7-Chloro-1H-indole-2-carbaldehyde

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An In-Depth Technical Guide to the Spectroscopic Characterization of **7-Chloro-1H-indole-2-carbaldehyde**

Abstract

7-Chloro-1H-indole-2-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As with any novel compound development, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic signature of **7-Chloro-1H-indole-2-carbaldehyde**, offering predictive data and detailed analytical protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds. While a complete, published dataset for this specific molecule is not readily available, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework.

Introduction: The Significance of Spectroscopic Analysis

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The addition of a chloro-substituent at the 7-position and a carbaldehyde at the 2-position creates a unique electronic and steric environment,

necessitating a multi-faceted analytical approach for confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, each probing different aspects of the molecule's structure and connectivity. This guide will delve into the predicted data from each of these techniques, explaining the causal relationships between the molecular structure and the expected spectral output.

Molecular Structure and Predicted Spectroscopic Data

A logical first step in any spectroscopic analysis is a thorough understanding of the molecule's structure and the expected electronic effects of its substituents.

Figure 1: Structure of **7-Chloro-1H-indole-2-carbaldehyde** with atom numbering.

¹H NMR Spectroscopy

Proton NMR is invaluable for determining the substitution pattern of the indole ring. The spectrum is predicted to be recorded in a deuterated solvent such as DMSO-d₆, which is an excellent solvent for many heterocyclic compounds[1].

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
NH (H1)	~12.0	br s	-	The acidic proton on the nitrogen is expected to be a broad singlet and significantly downfield due to hydrogen bonding with the DMSO solvent.
CHO	~9.8	s	-	Aldehyde protons are characteristically found at very low field and typically appear as a singlet.
H3	~7.3	s	-	This proton is on the pyrrole ring, adjacent to the electron-withdrawing aldehyde group.
H4	~7.7	d	~8.0	This proton is ortho to the chlorine atom and will be a doublet coupled to H5.
H5	~7.2	t	~8.0	This proton is coupled to both H4 and H6, and

is expected to appear as a triplet.

H6

~7.5

d

~8.0

This proton is coupled to H5 and will appear as a doublet.

Causality Behind Predictions:

- The aldehyde group at C2 is strongly electron-withdrawing, which will deshield the adjacent H3 proton.
- The chlorine atom at C7 is also electron-withdrawing and will deshield the ortho proton (H6) and the para proton (H4).
- The coupling pattern (doublet, triplet, doublet) for H4, H5, and H6 is characteristic of a 1,2,3-trisubstituted benzene ring system.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The presence of the carbonyl group and the chlorinated carbon will be key diagnostic signals.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	~183	The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field[2].
C2	~139	This carbon is attached to the electron-withdrawing aldehyde group.
C3	~116	
C3a	~128	
C4	~124	
C5	~122	
C6	~123	
C7	~115	The carbon directly attached to the chlorine atom will be shifted.
C7a	~137	

Causality Behind Predictions:

- The chemical shift of the carbonyl carbon is highly diagnostic for aldehydes and ketones[2].
- The electron-withdrawing effects of the chlorine and aldehyde substituents will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
N-H Stretch	3200-3400	Medium, Broad	The N-H bond in the indole ring will give a characteristic stretching vibration. Broadening is due to hydrogen bonding[3].
Aromatic C-H Stretch	3000-3100	Medium	Characteristic of C-H bonds on an aromatic ring.
Aldehyde C-H Stretch	2700-2800	Weak to Medium	A key diagnostic peak for aldehydes[2][4].
C=O Stretch	1680-1700	Strong	The carbonyl group of the aldehyde will produce a strong, sharp absorption. Conjugation with the indole ring lowers the frequency[2][4].
Aromatic C=C Stretch	1450-1600	Medium	Multiple bands are expected for the aromatic ring.
C-N Stretch	1300-1350	Medium	
C-Cl Stretch	700-800	Strong	The carbon-chlorine bond will have a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Mass Spectrum Data (EI):

m/z	Ion	Rationale
179/181	[M] ⁺	The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M ⁺ peak is the characteristic isotopic signature of a monochlorinated compound.
150/152	[M-CHO] ⁺	Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes[5].
144	[M-Cl] ⁺	Loss of the chlorine radical.
116	[M-Cl-CO] ⁺	Subsequent loss of carbon monoxide from the [M-Cl] ⁺ fragment.

Experimental Protocols

The following protocols are provided as a general guide for the spectroscopic characterization of **7-Chloro-1H-indole-2-carbaldehyde**. Instrument parameters may need to be optimized.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition (500 MHz Spectrometer):
 - Tune and shim the probe for the DMSO-d₆ solvent.
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 scans or more).
 - (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
- Data Processing:
 - Apply Fourier transformation to the acquired FIDs.
 - Phase the spectra and perform baseline correction.
 - Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum (δ ~39.52 ppm).
 - Integrate the peaks in the ¹H spectrum and determine the multiplicities and coupling constants.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition (FTIR Spectrometer):
 - Collect a background spectrum of the empty ATR accessory.

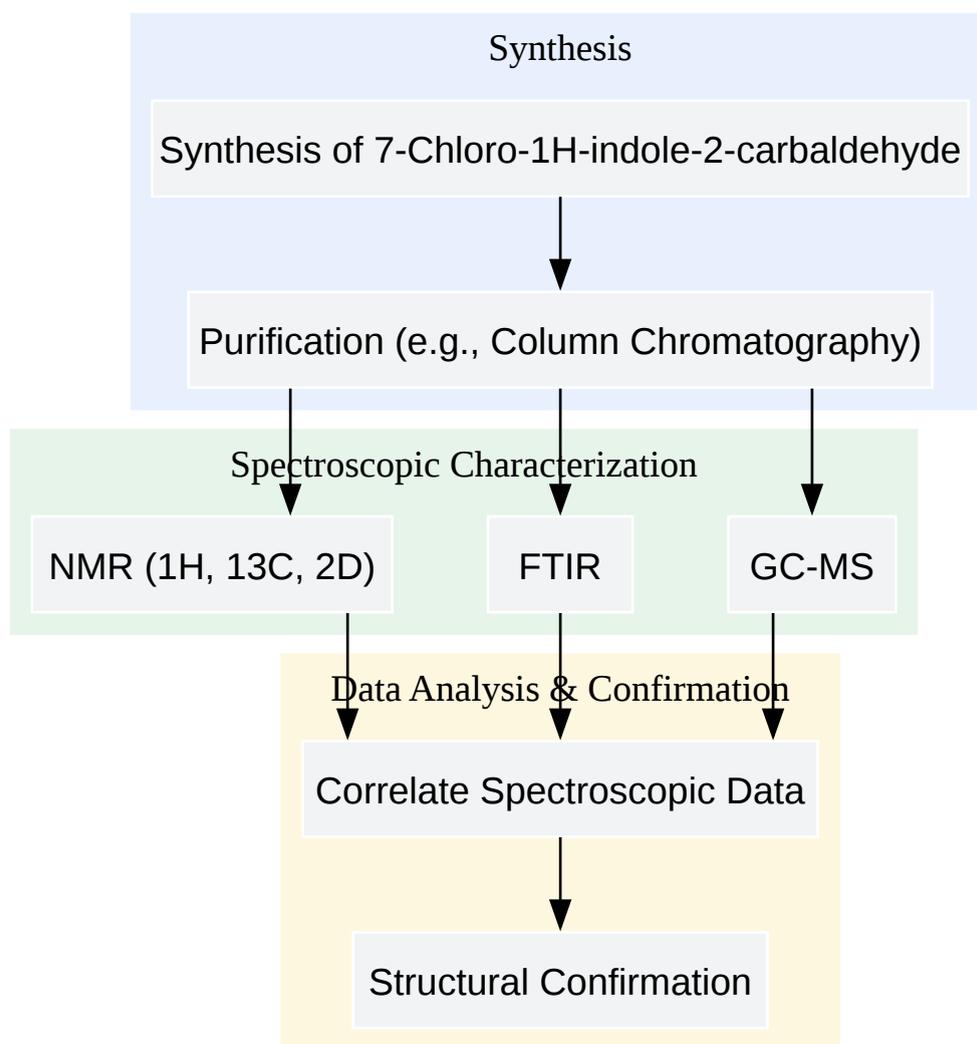
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the key absorption bands.

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Data Acquisition (GC-MS with EI source):
 - Inject a small volume (e.g., 1 μL) of the sample solution into the gas chromatograph.
 - The GC will separate the compound from any impurities before it enters the mass spectrometer.
 - The mass spectrometer will be operated in Electron Ionization (EI) mode, typically at 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis:
 - Identify the molecular ion peak in the mass spectrum.
 - Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
 - Identify the major fragment ions and propose fragmentation pathways consistent with the structure.

Workflow Visualization

The overall process of synthesizing and characterizing **7-Chloro-1H-indole-2-carbaldehyde** can be visualized as follows:



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Figure 2: A typical workflow for the synthesis and spectroscopic confirmation of a target compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of **7-Chloro-1H-indole-2-carbaldehyde**. By understanding the expected

NMR, IR, and MS data, and by following robust experimental protocols, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, underscoring the foundational importance of spectroscopy in modern chemical research and development.

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